REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[CH3:14][O-].[Na+].[C:17](OC(=O)CC)(=O)[CH2:18]C>CO>[CH3:14][O:9][C:7](=[O:8])[C:6]1[CH:13]=[C:2]([OH:1])[CH:3]=[CH:4][C:5]=1[NH:11][C:10](=[O:12])[CH2:17][CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
sodium methoxide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 0.5 h The mixture
|
Duration
|
0.5 h
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
one-half of its original volume and left over night in a refrigerator
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)O)NC(CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.068 mol | |
AMOUNT: MASS | 15.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 680% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |